molecular formula C19H19N3O5S2 B2844435 Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865247-48-9

Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2844435
M. Wt: 433.5
InChI Key: AGNVGIBQJCPCBX-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a synthetic compound. It’s similar to other compounds like Ethyl {2-[(2-methoxybenzoyl)imino]-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl}acetate and Ethyl 2-[2-(3-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate.


Molecular Structure Analysis

The molecular structure of similar compounds indicates that they have a benzothiazole core with various substitutions . The exact structure of Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate would need to be confirmed through experimental methods.

Scientific Research Applications

Tautomeric Stability and Transformations

Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a compound with a similar core structure, demonstrates tautomeric stability and undergoes transformations under certain conditions, leading to potential applications in the synthesis of novel benzothiazole derivatives (Carrington et al., 1972).

Novel Synthesis Methods

Research includes the development of novel synthesis methods for benzothiazole derivatives. For example, the three-component reaction synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, showcasing efficient production methods for novel compounds (Nassiri & Milani, 2020).

Degradation Products Characterization

The study of degradation products from reactions involving benzothiazoline derivatives, such as ABTS radicals with polyphenols, is crucial for understanding the stability and reactivity of these compounds in biological systems (Osman et al., 2006).

Catalytic Applications

N-Heterocyclic carbenes derived from imidazolium-based compounds, related to the chemical family of interest, have been identified as effective catalysts in transesterification and acylation reactions. This opens avenues for the utilization of benzothiazole derivatives in catalysis (Grasa et al., 2003).

Anticancer Potential

Benzothiazole derivatives have been explored for their anticancer properties. The synthesis and pharmacological evaluation of new benzothiazole acylhydrazones highlight the potential of these compounds as anticancer agents, indicating possible therapeutic applications of Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate derivatives (Osmaniye et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound are not known . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-3-27-17(23)11-22-15-8-7-14(29(20,25)26)10-16(15)28-19(22)21-18(24)13-6-4-5-12(2)9-13/h4-10H,3,11H2,1-2H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNVGIBQJCPCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

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